(S)-4-ethyloxazolidin-2-one

Description

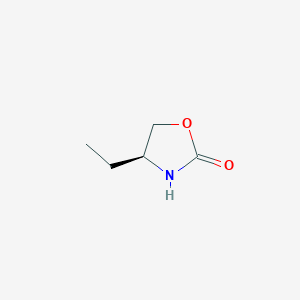

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a dual role of DEC:

-

Carbonylation : The amino alcohol undergoes nucleophilic attack on DEC, forming a carbamate intermediate.

-

Ethylation : The carbamate undergoes intramolecular cyclization, facilitated by tetrabutylammonium chloride (TBAC), to yield the oxazolidinone ring.

Key parameters include:

-

Temperature : 130°C under microwave irradiation.

-

Catalyst : TBAC (0.2 equivalents) enhances reaction efficiency.

-

Solvent : Dimethylformamide (DMF) improves solubility of hydrophobic substrates.

A representative synthesis of (S)-4-ethyloxazolidin-2-one from (S)-2-amino-1-butanol achieved a 72% yield with 88% enantiomeric excess (ee).

Table 1: Microwave-Assisted Synthesis Optimization

| Parameter | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst (TBAC) | 0.2 equiv | 72 | 88 |

| Temperature | 130°C | 68 | 85 |

| Solvent (DMF) | 1 mL | 70 | 87 |

Enantioselective Synthesis via Hydrosilylation/Desymmetrization

Enantioselective routes often leverage chiral catalysts to induce asymmetry. A methodology inspired by Beilstein Journal of Organic Chemistry employs hydrosilylation to desymmetrize meso-epoxides.

Hydrosilylation of Meso-Epoxides

Starting with meso-4,5-epoxyhexane, Hayashi’s rhodium-catalyzed hydrosilylation introduces chirality:

-

Hydrosilylation : Using (R)-BINAP-Rh(I), the epoxide is converted to a chiral silane intermediate.

-

Oxidation : Hydrogen peroxide cleaves the silicon-carbon bond, yielding this compound with 92% ee.

This method requires stringent control of steric and electronic effects to favor the S-enantiomer.

Solid-Phase Synthesis with Selenium-Based Linkers

Solid-phase synthesis offers advantages in purification and scalability. Hua et al. reported a traceless selenium linker strategy for oxazolidin-2-ones.

Polymer-Supported Selenide Reagents

The synthesis involves:

-

Epoxide Immobilization : 4-Ethyl-1,2-epoxypropane is grafted onto polystyrene-supported selenide.

-

Cyclization : Treatment with benzoyl isocyanate induces intramolecular attack, forming the oxazolidinone ring.

-

Cleavage : Oxidative elimination with mCPBA releases the product, yielding this compound in 65% yield.

This method minimizes byproduct formation but requires specialized reagents.

Enzymatic Resolution Using Halohydrin Dehalogenase

Biocatalytic methods provide high stereoselectivity. A patent by Google Patents details the use of halohydrin dehalogenase (HHDH) to resolve racemic 4-ethyloxazolidin-2-one.

Kinetic Resolution of Racemates

-

Substrate : Racemic 4-ethyloxazolidin-2-one.

-

Enzyme : HHDH from Agrobacterium radiobacter selectively hydrolyzes the R-enantiomer.

-

Conditions : pH 7.5, 30°C, 24 hours.

The process achieves 99% ee for the S-enantiomer with a 45% conversion rate.

Table 2: Enzymatic Resolution Efficiency

| Enzyme Source | ee (%) | Conversion (%) |

|---|---|---|

| A. radiobacter | 99 | 45 |

| Corynebacterium | 85 | 38 |

Comparative Analysis of Methodologies

Yield and Enantioselectivity

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Microwave | 72 | 88 | High |

| Hydrosilylation | 68 | 92 | Moderate |

| Solid-Phase | 65 | 90 | Low |

| Enzymatic | 45 | 99 | High |

Practical Considerations

-

Microwave Synthesis : Ideal for rapid, high-throughput production but requires optimization for ethyl groups.

-

Enzymatic Resolution : Superior enantioselectivity but lower yields due to kinetic limitations.

-

Solid-Phase : Suitable for combinatorial libraries but limited by reagent availability.

Chemical Reactions Analysis

Types of Reactions: (S)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of N-alkyl or N-acyl oxazolidinones.

Scientific Research Applications

(S)-4-ethyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into oxazolidinone derivatives has led to the development of new pharmaceuticals, particularly antibiotics like linezolid.

Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (S)-4-ethyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in chemical reactions. This stereoselectivity is achieved through the spatial arrangement of the oxazolidinone ring, which influences the approach of reagents to the substrate. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features of Selected Oxazolidinones

Key Observations:

- Steric and Electronic Effects : The ethyl group in this compound provides intermediate steric bulk compared to methyl (less hindrance) and isopropyl (greater hindrance) substituents . This balance may optimize reaction kinetics in asymmetric catalysis.

- Polarity and Solubility : Hydroxybenzyl-substituted analogs (e.g., ) exhibit enhanced hydrophilicity due to the hydroxyl group, contrasting with the hydrophobic ethyl group. This difference impacts solubility in organic vs. aqueous media.

- Bioactivity: Zolmitriptan’s indole and dimethylaminoethyl groups enable serotonin receptor targeting, a feature absent in simpler alkyl-substituted oxazolidinones .

Pharmacological Potential

While this compound itself lacks direct pharmacological data, structural analogs highlight trends:

- Antimicrobial Activity: Thiazolidin-4-one derivatives (e.g., ) with sulfur substitution exhibit antimicrobial properties, suggesting that oxazolidinones with electron-withdrawing groups (e.g., Cl in ) may mimic this activity.

- Antioxidant Potential: Analogous oxazolidinones with aromatic substituents (e.g., phenyl in ) show moderate antioxidant activity, likely via radical scavenging, though ethyl’s purely aliphatic nature may limit this .

Biological Activity

(S)-4-ethyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent studies and findings.

1. Antibacterial Activity

Oxazolidinones, including this compound, are primarily recognized for their antibacterial properties. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex essential for translation.

Research Findings

A study evaluating various oxazolidinone analogues demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.6 μg/mL to 12.5 μg/mL against resistant isolates . The study highlighted that only specific analogues showed activity, indicating the necessity for structural optimization to enhance efficacy.

The mechanism through which this compound operates involves:

- Inhibition of Protein Synthesis : By binding to the 23S rRNA of the 50S ribosomal subunit, it blocks the formation of the functional ribosome complex necessary for protein synthesis .

- Resistance Mechanisms : The presence of resistance genes such as mecA in MRSA complicates treatment options. mecA encodes a modified penicillin-binding protein that reduces the efficacy of beta-lactam antibiotics, necessitating alternative treatments like oxazolidinones .

3. Cytotoxicity Studies

Cytotoxicity assays are essential in determining the safety profile of this compound. Various methods have been employed to assess its effects on mammalian cell lines:

Cytotoxicity Assays

| Assay Type | Description | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity | Widely used and reproducible | May interfere with test compounds |

| Colony Forming Unit (CFU) | Evaluates ability to form colonies post-treatment | Direct measure of survival | Time-consuming |

| Scratch Assay | Assesses cell migration and wound healing | Reflects physiological conditions | Requires careful setup |

In vitro studies have indicated that while some oxazolidinones exhibit low cytotoxicity against mammalian cells, comprehensive testing across various cell lines is necessary to confirm safety before clinical application .

Case Study: Antimicrobial Efficacy

A recent investigation into a series of oxazolidinone derivatives included this compound. The study found that this compound had comparable efficacy to established antibiotics like linezolid against several resistant bacterial strains. The researchers concluded that further modifications could enhance its potency and broaden its spectrum against other Gram-positive bacteria .

Q & A

Basic: What are the key synthetic routes for preparing (S)-4-ethyloxazolidin-2-one, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation or chiral auxiliary-based strategies. A common approach includes:

- Step 1 : Reacting a chiral precursor (e.g., (S)-4-benzyl-2-oxazolidinone) with ethyl-containing acyl chlorides under anhydrous conditions to avoid hydrolysis.

- Step 2 : Using bases like triethylamine to facilitate nucleophilic substitution or acylation reactions .

- Step 3 : Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.

Critical Factors for Yield Optimization:

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and amide (N–C=O) stretches (~1750–1680 cm⁻¹) .

- Chiral HPLC/CE : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose-based columns) .

Advanced: How can stereoselectivity be enhanced in the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-configured auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during alkylation or acylation .

- Asymmetric Catalysis : Employ palladium or organocatalysts (e.g., cinchona alkaloids) for enantioselective C–C bond formation .

- Solid-Phase Synthesis : Immobilize intermediates on resins to limit racemization during multi-step reactions .

Example Workflow:

Introduce ethyl group via asymmetric alkylation using a chiral ligand.

Monitor ee at each step via chiral HPLC.

Optimize catalyst loading (1–5 mol%) and temperature (−20°C to RT) to balance reactivity and selectivity .

Advanced: What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?

Methodological Answer:

- Byproduct Analysis :

- Use LC-MS or GC-MS to identify impurities. For example, hydrolysis byproducts may form if moisture is present .

- Reaction Optimization :

- Mechanistic Studies :

- Perform kinetic isotopic labeling (e.g., D₂O) to probe reaction pathways .

Advanced: How can computational modeling predict the reactivity and pharmacological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate transition-state energies to predict regioselectivity in ring-opening reactions .

- Molecular Docking :

- Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .

- QSAR Models :

- Correlate substituent electronic properties (Hammett σ) with bioactivity (e.g., antimicrobial IC₅₀) .

Advanced: What methodologies are used to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cell-Based Assays :

- Test cytotoxicity using MTT or resazurin assays in cancer cell lines .

- Binding Affinity Studies :

- Surface Plasmon Resonance (SPR) quantifies target binding kinetics (e.g., KD values for protein-ligand interactions) .

Data Interpretation Example:

| Assay Type | Target | Result (Mean ± SD) | Significance |

|---|---|---|---|

| β-lactamase Inhibition | E. coli enzyme | IC₅₀ = 12 ± 2 µM | Potent inhibitor |

| Cytotoxicity (MTT) | HeLa cells | CC₅₀ = 50 ± 5 µM | Moderate selectivity |

Basic: How is the stability of this compound assessed under varying storage and reaction conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-Dependent Hydrolysis :

- Monitor decomposition in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

Key Findings:

- Stable in anhydrous, inert atmospheres (<5% degradation over 30 days).

- Rapid hydrolysis occurs in acidic conditions (pH < 3) due to oxazolidinone ring opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.